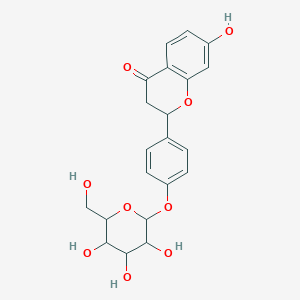

Liquiritina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La liquiritina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La liquiritina ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antioxidante: La this compound activa la vía antioxidante Keap1/Nrf2, reduciendo la producción de especies reactivas de oxígeno y protegiendo las células del estrés oxidativo.

Actividad antiinflamatoria: Inhibe la vía de señalización de la proteína quinasa activada por mitógeno p38 (MAPK)/factor nuclear kappa B (NF-κB), reduciendo la inflamación.

Actividad neuroprotectora: La this compound protege las neuronas del daño inducido por isquemia/reperfusión al mejorar la viabilidad celular y reducir la apoptosis.

Análisis Bioquímico

Biochemical Properties

Liquiritin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activation of the p38 mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signaling pathways . These interactions help reduce oxidative stress and apoptosis in cells. Additionally, liquiritin interacts with antioxidant enzymes, enhancing their activity and contributing to its overall antioxidant effect .

Cellular Effects

Liquiritin exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been shown to protect against oxygen and glucose deprivation/reoxygenation-induced damage by improving cell viability and reducing apoptosis . Liquiritin also influences cell signaling pathways, such as the p38MAPK/NF-κB pathway, and modulates gene expression related to oxidative stress and inflammation . Furthermore, it has been observed to enhance mitochondrial function and reduce oxidative stress in podocytes, thereby protecting against kidney injury .

Molecular Mechanism

At the molecular level, liquiritin exerts its effects through several mechanisms. It binds to and inhibits the activation of the p38MAPK and NF-κB signaling pathways, reducing the production of pro-inflammatory cytokines and oxidative stress . Liquiritin also activates the nuclear factor E2-related factor 2 (Nrf2) signaling pathway, which enhances the expression of antioxidant genes and protects cells from oxidative damage . Additionally, liquiritin modulates mitochondrial dynamics by regulating proteins involved in mitochondrial fission and fusion, thereby maintaining mitochondrial homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of liquiritin have been observed to change over time. Studies have shown that liquiritin remains stable under various conditions and retains its protective effects over extended periods . In in vitro models, liquiritin has been shown to improve cell viability and reduce apoptosis over time, indicating its long-term benefits . In in vivo studies, liquiritin has demonstrated sustained protective effects against ischemia-reperfusion injury and oxidative stress .

Dosage Effects in Animal Models

The effects of liquiritin vary with different dosages in animal models. In studies involving acute lung injury, liquiritin exhibited significant anti-inflammatory effects at various dosages, with higher doses providing greater protection . At very high doses, liquiritin may exhibit toxic effects, such as liver and kidney damage . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

Liquiritin is involved in several metabolic pathways, including oxidation, reduction, deglycosylation, isomerization, methylation, glucuronidation, and sulfation . These metabolic processes help in the biotransformation and elimination of liquiritin from the body. Enzymes such as cytochrome P450s play a crucial role in the oxidation and reduction of liquiritin, while glucuronosyltransferases and sulfotransferases are involved in its conjugation and excretion .

Transport and Distribution

Liquiritin is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in brain tissues, where it exerts its neuroprotective effects . Liquiritin is also distributed to other organs, such as the liver and kidneys, where it undergoes metabolism and excretion . Transporters and binding proteins, such as albumin, facilitate the distribution of liquiritin within the body .

Subcellular Localization

Liquiritin’s subcellular localization plays a crucial role in its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it exerts its antioxidant and anti-apoptotic effects . Liquiritin’s ability to modulate mitochondrial dynamics and enhance mitochondrial function is attributed to its localization within these organelles . Additionally, liquiritin can translocate to the nucleus, where it activates the Nrf2 signaling pathway and promotes the expression of antioxidant genes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La liquiritina se puede sintetizar mediante la glicosilación de la liquiritigenina. El proceso implica el uso de donantes de glicósidos y catalizadores en condiciones de reacción específicas. Un método común implica el uso de tricloroacetimidato de glicósido como donante de glicósido y un catalizador de ácido de Lewis .

Métodos de Producción Industrial

En entornos industriales, la this compound se extrae a menudo de la raíz de Glycyrrhiza uralensis utilizando cromatografía de contracorriente de alta velocidad (HSCCC). El proceso de extracción normalmente implica el uso de etanol como solvente, seguido de la purificación mediante un sistema de solvente de dos fases de acetato de etilo, metanol y agua . Este método permite el aislamiento y la purificación eficientes de la this compound con alta pureza y tasas de recuperación .

Análisis De Reacciones Químicas

Tipos de Reacciones

La liquiritina sufre diversas reacciones químicas, entre ellas:

Oxidación: La this compound se puede oxidar para formar liquiritigenina.

Reducción: La reducción de la this compound puede conducir a la formación de dihidrothis compound.

Metilación: La metilación de la this compound puede producir derivados metilados.

Acetilación: La acetilación de la this compound puede conducir a la formación de derivados acetilados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio.

Hidrólisis: Normalmente se emplean condiciones ácidas o enzimáticas para la hidrólisis.

Metilación: El yoduro de metilo y el sulfato de dimetilo son agentes metilantes comunes.

Acetilación: El anhídrido acético y la piridina se utilizan comúnmente para las reacciones de acetilación.

Productos Principales

Oxidación: Liquiritigenina.

Reducción: Dihidrothis compound.

Hidrólisis: Liquiritigenina y glucosa.

Metilación: Derivados de this compound metilados.

Acetilación: Derivados de this compound acetilados.

Comparación Con Compuestos Similares

La liquiritina es única entre los flavonoides debido a su estructura glucosídica específica. Los compuestos similares incluyen:

Liquiritigenina: La forma aglicona de la this compound, conocida por sus propiedades estrogénicas y antiinflamatorias.

Isothis compound: Un derivado de la calcona con actividades farmacológicas similares.

Ácido glicirrícico: Otro compuesto bioactivo mayor en el regaliz con efectos antivirales y antiinflamatorios.

La this compound destaca por su mayor solubilidad y biodisponibilidad en comparación con su forma aglicona, la liquiritigenina .

Propiedades

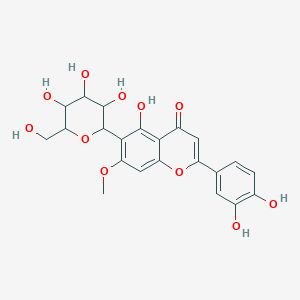

IUPAC Name |

7-hydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-4-1-10(2-5-12)15-8-14(24)13-6-3-11(23)7-16(13)29-15/h1-7,15,17-23,25-27H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMKZLAVQYISIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Liquiritin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

551-15-5 | |

| Record name | Liquiritin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212 °C | |

| Record name | Liquiritin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

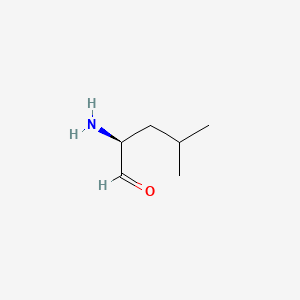

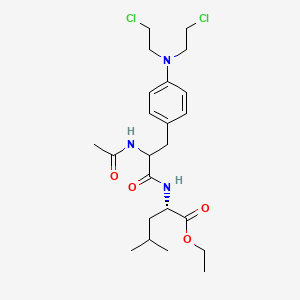

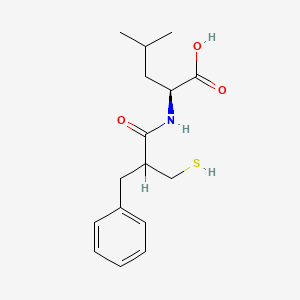

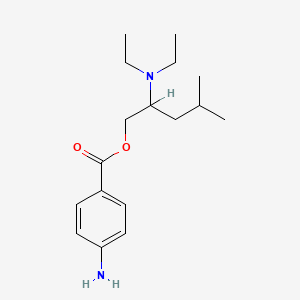

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-[(4S,6S)-4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide](/img/structure/B1674780.png)

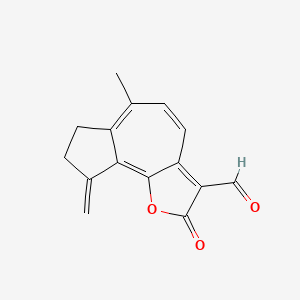

![[(3aS,4S,5R,6Z,10Z,11aR)-3a,4-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-5-yl] 2-methylpropanoate](/img/structure/B1674782.png)